molecular formula C6H5Cl2NS B3040076 2,6-Dichloro-4-methylthiopyridine CAS No. 153564-25-1

2,6-Dichloro-4-methylthiopyridine

Cat. No. B3040076
CAS RN: 153564-25-1
M. Wt: 194.08 g/mol
InChI Key: UBVJPWCFQOCCQA-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-methylthiopyridine is an organic compound. It has a molecular formula of C6H5Cl2NS and a molecular weight of 194.08 g/mol. It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with two chlorine atoms and one methylthio group attached. The average mass is 162.017 Da and the monoisotopic mass is 160.979904 Da .

Scientific Research Applications

2,6-Dichloro-4-methylthiopyridine has been extensively studied for its potential therapeutic applications in treating cancer, autoimmune diseases, and other related disorders. It has been shown to inhibit the activity of various PTPs, which are involved in the regulation of cell signaling pathways. This compound has been shown to induce apoptosis in cancer cells and suppress the growth of tumors. It has also been studied for its potential use in treating autoimmune diseases such as type 1 diabetes and multiple sclerosis.

Advantages and Limitations for Lab Experiments

2,6-Dichloro-4-methylthiopyridine is a potent inhibitor of PTPs and has been extensively studied for its potential therapeutic applications. However, it has some limitations for lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

Future research on 2,6-Dichloro-4-methylthiopyridine should focus on exploring its potential therapeutic applications in treating various diseases, including cancer and autoimmune disorders. In addition, further studies are needed to investigate the optimal dosage and administration of this compound and to develop more efficient synthesis methods to improve its solubility and reduce its toxicity.
In conclusion, this compound is a promising compound with a diverse range of potential therapeutic applications. Its ability to inhibit PTPs makes it a valuable tool for studying cell signaling pathways and developing new treatments for cancer and autoimmune diseases. Further research is needed to fully explore its potential and to develop more efficient synthesis methods to improve its solubility and reduce its toxicity.

Biochemical Analysis

Biochemical Properties

2,6-Dichloro-4-methylthiopyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and detoxification pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in cellular metabolism and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This compound has been shown to inhibit certain enzymes involved in detoxification pathways, thereby affecting cellular metabolism and function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to changes in its biochemical properties and effects on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may have minimal effects on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of this compound can cause oxidative stress and damage to cellular structures .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in detoxification and oxidative stress responses. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells. These interactions can affect the overall distribution and activity of this compound .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biochemical effects .

properties

IUPAC Name

2,6-dichloro-4-methylsulfanylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NS/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVJPWCFQOCCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=NC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,6-dichloro-4-nitropyridine (3.8 g; 0.02 mol) in dimethylformamide (50 ml) cooled with an ice-bath was sodium thiomethoxide (1.4 g; 0.02 mol) slowly added. After stirring for 3 hours, the reaction mixture was quenched with water (300 ml) and extracted 3 times each with a hexane/ethyl acetate mixture (100 ml; 1/1). The combined extracts were dried with anhydrous magnesium sulphate and the solvent was removed in vacuo. Purification by silica gel flash column chromatography afforded 2,6-dichloro-4-methylthiopyridine (2.9 g; 74%) as a colorless oil.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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